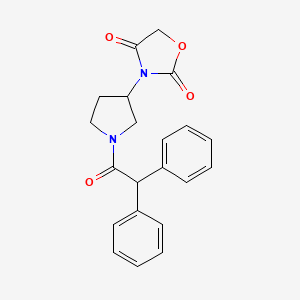

![molecular formula C21H17N3O2 B2933626 3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-53-6](/img/structure/B2933626.png)

3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. Pyrazolo [1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, the use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the amorphous carbon-supported sulfonic acid exhibited several advantages such as low cost, non-toxicity, porosity, stability, and easily adjustable chemical surface .Scientific Research Applications

Synthesis and Chemical Reactivity

Research on related pyrazole, pyridine, and benzoxazine derivatives focuses on their synthesis and chemical reactivity. These compounds are synthesized through various methods, including condensation reactions and catalyzed synthesis, to explore their potential as intermediates for further chemical transformations. For instance, novel synthesis methods have been developed for pyrazolo[5,1-c]triazines, pyridine derivatives, and benzoxazin-2-yl derivatives, highlighting the versatility of these compounds in synthetic chemistry Abdelhamid & Fahmi, 2012; Gouda et al., 2010; Patel et al., 2004.

Antimicrobial and Antiviral Activities

Several studies have evaluated the antimicrobial and antiviral activities of compounds structurally similar to the one . For example, new thiazole and pyrazole derivatives based on tetrahydrobenzothiophene have shown promising antimicrobial activities Gouda et al., 2010. Additionally, compounds derived from pyridopyrazolotriazines have been tested for their antiviral activities, including against HSV1 and HAV Attaby et al., 2007.

Potential for Pharmacological Applications

Research into benzoxazolone derivatives and their bioisosters, including benzothiazolinone and benzoxazinone, indicates their potential in designing pharmacological probes. These compounds have shown a broad range of therapeutic applications, such as anti-inflammatory, antipsychotic, and neuroprotective effects Poupaert et al., 2005.

Docking Studies and Anticancer Potential

Docking studies on chromeno[4,3-b]pyridine derivatives have been conducted to assess their potential as anticancer agents, particularly against breast cancer Abd El Ghani et al., 2022. These studies highlight the importance of molecular design in the development of new therapeutic agents.

Mechanism of Action

Target of Action

The compound, also known as 3-[7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.

Mode of Action

The compound interacts with its target, CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction disrupts the normal cell cycle progression, leading to the inhibition of cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase. CDK2, the target of this compound, is a key player in this transition. By inhibiting CDK2, the compound effectively halts the cell cycle, preventing the replication of DNA and the division of cells .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. In the context of cancer treatment, this can lead to the reduction of tumor growth . The compound has shown significant cytotoxic activities against various cell lines .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c25-15-7-5-6-14(12-15)18-13-19-16-8-1-2-10-20(16)26-21(24(19)23-18)17-9-3-4-11-22-17/h1-12,19,21,25H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCKHSGCPXWGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2933543.png)

![3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2933546.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2933549.png)

![1-(Naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2933550.png)

![7-(3,4-dimethylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2933551.png)

![2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2933558.png)

![2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2933559.png)

![Tert-butyl 2-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,7-diazaspiro[3.4]octane-7-carboxylate](/img/structure/B2933560.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2933561.png)